

# Spectroscopic Profile of 2,4-Difluoro-6-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Difluoro-6-hydroxybenzoic acid

Cat. No.: B068970

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## Introduction

**2,4-Difluoro-6-hydroxybenzoic acid** is a polysubstituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. A definitive and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-Difluoro-6-hydroxybenzoic acid**. The interpretations are grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for researchers in drug development and related scientific fields.

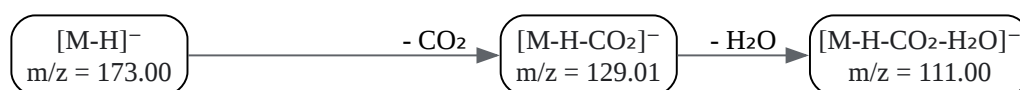
It is important to note that while direct experimental spectra for **2,4-Difluoro-6-hydroxybenzoic acid** are not widely available in the public domain, the following analysis is based on established spectroscopic principles and data from closely related fluorinated and hydroxylated benzoic acid derivatives.

## Molecular Structure and Spectroscopic Rationale

The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid group on the benzene ring creates a unique electronic environment, which is

reflected in its spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Figure 3: Predicted ESI-MS/MS Fragmentation



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- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-6-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068970#spectroscopic-data-for-2-4-difluoro-6-hydroxybenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b068970#spectroscopic-data-for-2-4-difluoro-6-hydroxybenzoic-acid-nmr-ir-ms)

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